2-Butenoic acid, 4,4'-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- is a complex organic compound with the molecular formula C32H55O9Sb and a molecular weight of 705.534 g/mol . This compound is known for its unique structure, which includes isooctyloxy and stibylene groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- involves multiple steps. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . The reaction conditions vary depending on the nature of the methyl ketone substituent, with tosic acid being used for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates
Analyse Chemischer Reaktionen
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- involves its interaction with molecular targets and pathways. The compound’s stibylene group allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool for studying biochemical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- include:
2-Butenoic acid, 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-: This compound has a similar structure but contains a dibutylstannylene group instead of the stibylene group.
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-: Another similar compound with a dioctylstannylene group.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
71850-86-7 |
---|---|
Molekularformel |
C32H55O9Sb |
Molekulargewicht |
705.5 g/mol |
IUPAC-Name |
4-O-[6-methylheptoxy-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystibanyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.C8H17O.Sb/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-8(2)6-4-3-5-7-9;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);8H,3-7H2,1-2H3;/q;;-1;+3/p-2/b2*8-7-;; |
InChI-Schlüssel |
AMONIFHCRCRCNL-ZJCTYWPYSA-L |
Isomerische SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sb](OC(=O)/C=C\C(=O)OCCCCCC(C)C)OCCCCCC(C)C)C |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sb](OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.